molecular formula C17H22BNO5 B12616617 Methyl 4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate CAS No. 919119-67-8

Methyl 4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate

Cat. No.: B12616617
CAS No.: 919119-67-8
M. Wt: 331.2 g/mol
InChI Key: WVGFFXUFUVBSMJ-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions. The indole core structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the indole core, followed by the introduction of the boronate ester group. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The boronate ester group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Catalysts: Palladium-based catalysts are frequently used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in further synthetic applications.

Scientific Research Applications

Methyl 4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: The compound’s indole core is a common structure in many biologically active molecules, making it a valuable intermediate in the synthesis of potential drug candidates.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents for various diseases.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in molecular recognition and catalysis. The indole core can interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxy-1H-indole-2-carboxylate: Lacks the boronate ester group, making it less versatile in coupling reactions.

    4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole: Similar structure but without the methyl ester group, affecting its reactivity and solubility.

    Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate: Similar but lacks the methoxy group, which can influence its electronic properties and reactivity.

Uniqueness

The uniqueness of Methyl 4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate lies in its combination of functional groups, which provides a balance of reactivity, stability, and versatility. This makes it a valuable compound in both academic research and industrial applications.

Properties

CAS No.

919119-67-8

Molecular Formula

C17H22BNO5

Molecular Weight

331.2 g/mol

IUPAC Name

methyl 4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate

InChI

InChI=1S/C17H22BNO5/c1-16(2)17(3,4)24-18(23-16)11-7-8-13(21-5)10-9-12(15(20)22-6)19-14(10)11/h7-9,19H,1-6H3

InChI Key

WVGFFXUFUVBSMJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)OC)C=C(N3)C(=O)OC

Origin of Product

United States

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